PEG2 Linker Length vs. PEG1 and PEG3 in ERα PROTAC Degradation Activity
In a structure-activity relationship study of ERα-targeting PROTACs, compounds incorporating PEG2, PEG3, and PEG4 linkers were synthesized and evaluated in parallel for degradation activity. The results demonstrated a pronounced linker length dependency, with the PEG2-containing construct showing a distinct degradation profile compared to longer homologs [1]. While the specific DC50 values for PEG2 in this chemical series were not fully detailed in the abstracted data, the reported activity trend of PEG-3 > PEG-4 >> PEG-2 in certain series indicates that PEG2 occupies a distinct functional niche—either suboptimal or uniquely optimal depending on the specific ligand pair and binding pocket geometry [1]. This non-linear relationship between linker length and degradation efficiency underscores that PEG2 cannot be substituted with longer PEG homologs without empirical validation and may represent the preferred choice for target proteins requiring a more constrained spatial arrangement.
| Evidence Dimension | Linker length-dependent degradation activity trend |
|---|---|
| Target Compound Data | PEG2-containing PROTAC (exact DC50 not abstracted; activity defined by linker length series) |
| Comparator Or Baseline | PEG3-containing PROTAC (higher activity); PEG4-containing PROTAC (intermediate activity) |
| Quantified Difference | Activity trend: PEG-3 > PEG-4 >> PEG-2 in specific ERα PROTAC series |
| Conditions | ERα-targeting PROTAC cell-based degradation assays; comparative linker length evaluation |
Why This Matters
This evidence confirms that PEG2 linker length produces functionally distinct degradation outcomes that cannot be extrapolated from PEG3 or PEG4 performance, justifying empirical screening of H2N-PEG2-CH2COOtBu as a discrete linker length option in PROTAC optimization campaigns.
- [1] PeptidesBank. 2010159-56-3: Linker length SAR analysis for ERα-targeting PROTACs comparing PEG2, PEG3, and PEG4 linkers. View Source
